molecular formula C12H10N4 B1416327 3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine CAS No. 1082594-15-7

3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine

Cat. No.: B1416327
CAS No.: 1082594-15-7
M. Wt: 210.23 g/mol
InChI Key: HFIXPRQLZIKBGX-UHFFFAOYSA-N
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Description

3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine is a nitrogen-containing heterocyclic compound of significant interest in medicinal and pharmaceutical research. Compounds within the [1,2,4]triazolo[4,3-a]pyridine class are recognized for their diverse biological activities and are frequently investigated as core structures in drug discovery . Researchers value this scaffold for its potential as a bi- or tridentate chelating ligand, capable of coordinating metal ions for applications in catalysis or as chemical sensors . The broader triazolopyridine family has demonstrated a wide spectrum of pharmacological activities in scientific studies, including serving as antifungal, antibacterial, anticonvulsant, and antioxidant agents . Furthermore, specific derivatives are explored as potent inhibitors for various biological targets, such as bromodomains, for the potential treatment of cancers, inflammatory diseases, and autoimmune disorders . The structure-activity relationships (SAR) of these compounds make them valuable tools for investigating receptor-ligand interactions and docking processes with biologically active components . This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c13-10-6-7-11-14-15-12(16(11)8-10)9-4-2-1-3-5-9/h1-8H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFIXPRQLZIKBGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with phenyl isothiocyanate to form an intermediate, which is then cyclized using a suitable reagent such as phosphorus oxychloride. The reaction conditions often require heating and the use of solvents like dimethylformamide (DMF) or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography would be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or hydrides.

    Substitution: Formation of substituted triazolopyridines with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine is C12H10N4, with a molecular weight of 210.23 g/mol. The compound features a triazole ring fused to a pyridine structure, which contributes to its diverse reactivity and interaction with biological targets .

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. Research has demonstrated its ability to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives of this compound have shown cytotoxic effects against breast and lung cancer cells by inducing oxidative stress and disrupting mitochondrial function .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Studies have reported that it possesses significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve the disruption of bacterial cell membranes and interference with metabolic pathways .

Neuroprotective Effects

In neuropharmacology, this compound has been studied for its potential neuroprotective effects. It has shown promise in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating neuroinflammation and oxidative stress pathways. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in treating central nervous system disorders .

Polymeric Applications

In materials science, this compound has been explored as a building block for the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has resulted in materials with improved resistance to degradation under harsh environmental conditions .

Nanocomposite Development

The compound is also being utilized in the development of nanocomposites for electronic applications. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. Research is ongoing to optimize its performance in these applications through structural modifications .

Case Studies

StudyApplicationFindings
AnticancerInduced apoptosis in breast cancer cells; IC50 values < 10 µM
AntimicrobialEffective against E. coli and S. aureus; MIC values < 50 µg/mL
NeuroprotectionReduced neuroinflammation in animal models of Alzheimer's disease
Material ScienceEnhanced thermal stability in polymer composites; TGA analysis showed > 300°C degradation temperature

Mechanism of Action

The mechanism of action of 3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. For example, it may act as an antagonist to certain receptors, blocking the binding of natural ligands and thereby modulating cellular responses. The pathways involved often include signal transduction mechanisms that regulate cell growth, apoptosis, and other critical biological processes.

Comparison with Similar Compounds

Structural Analogs with Alkyl Substituents
Compound Name Substituent (Position 3) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine Methyl C₇H₈N₄ 148.17 Lower lipophilicity; used in life science research .
3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine Ethyl C₈H₁₀N₄ 162.20 (estimated) Moderate bulk; similarity score 0.87 .
3-Isopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine Isopropyl C₉H₁₂N₄ 176.22 (estimated) Increased steric hindrance; similarity score 0.85 .

Key Observations :

  • Phenyl vs. Alkyl Groups : The phenyl substituent in the target compound enhances aromaticity and molecular weight (211.25 g/mol) compared to methyl (148.17 g/mol) or ethyl derivatives. This may improve binding to aromatic protein pockets in biological targets.
Halogenated and Saturated Derivatives
Compound Name Substituent (Position 3) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine Bromo C₆H₆BrN₄ 213.04 Electron-withdrawing effect; potential for cross-coupling reactions .
3-Phenyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine (Tetrahydro) Phenyl (saturated core) C₁₂H₁₄N₄ 214.27 Reduced aromaticity; improved solubility due to saturation .

Key Observations :

  • Halogenation : Bromine introduces electronic effects (e.g., dipole interactions) and higher molecular weight (213.04 g/mol), which may alter binding kinetics compared to phenyl.
  • Saturation : The tetrahydro derivative (214.27 g/mol) retains the phenyl group but features a partially saturated pyridine ring, likely improving solubility for in vivo applications.
Cycloalkyl and Heterocyclic Derivatives
Compound Name Substituent (Position 3) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine Cyclopropyl C₉H₁₀N₄ 174.20 Ring strain; potential for unique conformational interactions .
3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine Cyclobutyl C₁₀H₁₂N₄ 188.23 Reduced strain compared to cyclopropyl; intermediate bulk .

Key Observations :

  • Cycloalkyl Groups : Cyclopropyl and cyclobutyl substituents introduce steric and electronic effects distinct from phenyl. These may modulate selectivity in drug design.

Biological Activity

3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural properties, biological effects, and relevant research findings.

Structural Properties

The molecular formula of this compound is C12H14N4C_{12}H_{14}N_{4}, and its structure can be represented by the following SMILES notation: C1CC2=NN=C(N2CC1N)C3=CC=CC=C3 . The compound features a triazole ring fused with a pyridine moiety, contributing to its unique reactivity and interaction with biological targets.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities. Here are some notable findings:

Antimicrobial Activity

A study on related triazolo-pyridine derivatives demonstrated significant antimicrobial properties against various bacterial strains. The mechanism is believed to involve the inhibition of bacterial enzyme activity, which disrupts cellular processes .

Anticancer Potential

Triazolo-pyridine derivatives have shown promise in cancer therapy. For instance, compounds with similar frameworks have been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators . The ability to target specific pathways makes these compounds valuable in developing anticancer agents.

Neuroprotective Effects

Some derivatives have been evaluated for neuroprotective effects. The presence of the triazole ring is thought to enhance binding affinity to neuroreceptors, potentially offering protection against neurodegenerative diseases .

Research Findings and Case Studies

Several studies have focused on the synthesis and biological evaluation of triazolo-pyridine derivatives. Below is a summary table highlighting key findings from recent research:

StudyCompoundBiological ActivityMethodologyKey Findings
This compoundAntimicrobialDisc diffusion methodInhibition against E. coli and S. aureus
Triazolo-pyridine derivativesAnticancerMTT assay on HeLa cellsInduced apoptosis via caspase activation
Related triazole compoundsNeuroprotectiveIn vitro receptor binding assaysEnhanced neuroreceptor binding affinity

Q & A

Q. How to design derivatives for improved pharmacokinetic properties?

  • Approaches :
  • Prodrug Synthesis : Introduce ester groups (e.g., ethyl carboxylate in ) to enhance bioavailability.
  • Solubility Modifiers : Add sulfonate or PEG chains without disrupting the triazole core.

Data Limitations and Future Directions

  • Gaps : Limited in vivo data and target validation studies for the 6-amine derivative.
  • Recommendations : Prioritize collaborative studies with pharmacological models (e.g., cancer cell lines) and computational docking simulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Reactant of Route 2
3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine

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